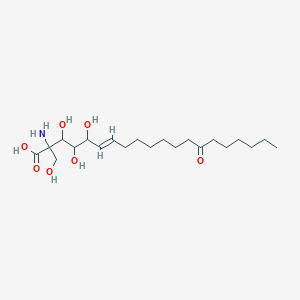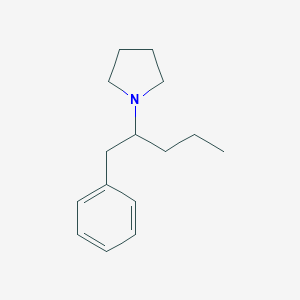
6β-Hydroxyprednisolon
Übersicht
Beschreibung
6β-Hydroxy Prednisolone is a glucocorticoid that is derived from prednisolone, a synthetic adrenal corticosteroid drug. It is characterized by the presence of a hydroxy group at the 6β position. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various medical conditions, including inflammatory and autoimmune disorders .
Wissenschaftliche Forschungsanwendungen
6β-Hydroxy Prednisolone has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of glucocorticoid metabolism and synthesis.
Biology: The compound is used to investigate the biological pathways and mechanisms of glucocorticoid action.
Medicine: It is employed in the development of new anti-inflammatory and immunosuppressive drugs.
Wirkmechanismus
6β-Hydroxy Prednisolone exerts its effects by binding to the glucocorticoid receptor, which mediates changes in gene expression. This leads to decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation. The compound’s anti-inflammatory and immunosuppressive effects are primarily due to its ability to modulate the expression of various inflammatory cytokines and enzymes .
Similar Compounds:
Prednisolone: The parent compound from which 6β-Hydroxy Prednisolone is derived.
Methylprednisolone: A similar glucocorticoid with a methyl group at the 6α position.
Dexamethasone: A potent glucocorticoid with a fluorine atom at the 9α position.
Uniqueness: 6β-Hydroxy Prednisolone is unique due to the presence of the hydroxy group at the 6β position, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification can result in differences in potency, duration of action, and side effect profile compared to other glucocorticoids .
Biochemische Analyse
Biochemical Properties
6beta-Hydroxyprednisolone interacts with various enzymes, proteins, and other biomolecules. It is a glucocorticoid, a class of corticosteroids that binds to the glucocorticoid receptor . This binding leads to changes in gene expression, which can modulate inflammation and immune response .
Cellular Effects
6beta-Hydroxyprednisolone influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . As a glucocorticoid, it can suppress the multiple inflammatory genes that are activated in certain conditions, mainly by reversing histone acetylation of activated inflammatory genes .
Molecular Mechanism
The molecular mechanism of 6beta-Hydroxyprednisolone involves its binding to the glucocorticoid receptor, which mediates changes in gene expression . This binding interaction can lead to enzyme inhibition or activation and changes in gene expression, thereby exerting its effects at the molecular level .
Dosage Effects in Animal Models
The effects of 6beta-Hydroxyprednisolone can vary with different dosages in animal models
Metabolic Pathways
6beta-Hydroxyprednisolone is involved in various metabolic pathways. It is a metabolite of prednisolone . The metabolic reactions of prednisolone include oxidation of the hydroxyl group in C11, reduction of ketone in C20, hydroxylation in C6, or a combination of some of them .
Transport and Distribution
The transport and distribution of 6beta-Hydroxyprednisolone within cells and tissues involve various transporters and binding proteins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 6β-Hydroxy Prednisolone typically involves the hydroxylation of prednisolone. One method includes the microbial transformation of prednisolone using Streptomyces roseochromogenes, which efficiently hydroxylates prednisolone to produce 6β-Hydroxy Prednisolone . Another method involves the use of organic solvents and catalysts to achieve the hydroxylation reaction .
Industrial Production Methods: Industrial production of 6β-Hydroxy Prednisolone often employs biotechnological processes, combining chemical and microbial techniques. The use of microbial strains such as Arthrobacter simplex and Streptomyces roseochromogenes has been shown to be effective in producing high yields of 6β-Hydroxy Prednisolone .
Analyse Chemischer Reaktionen
Types of Reactions: 6β-Hydroxy Prednisolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of 6β-Hydroxy Prednisolone, which can have different pharmacological properties .
Eigenschaften
IUPAC Name |
(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15-16,18,22,24-25,27H,4,6,8-10H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGWPGVRXUUNAG-UJXAPRPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@H](C4=CC(=O)C=C[C@]34C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16355-29-6 | |
| Record name | 6-Hydroxyprednisolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6.BETA.-HYDROXYPREDNISOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT5TNW0Q0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



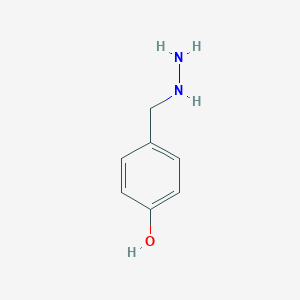
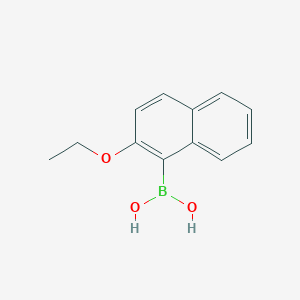

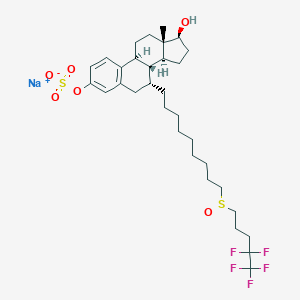


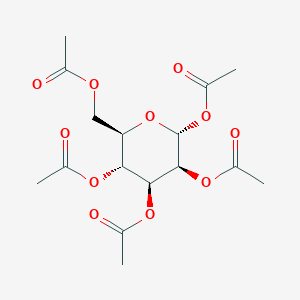

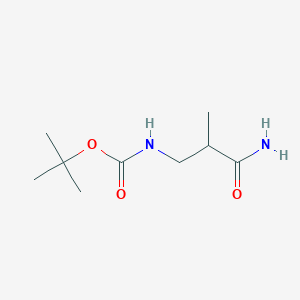
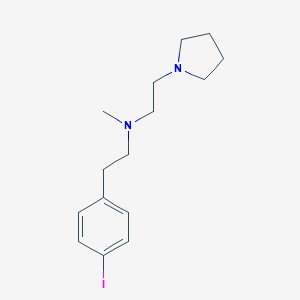
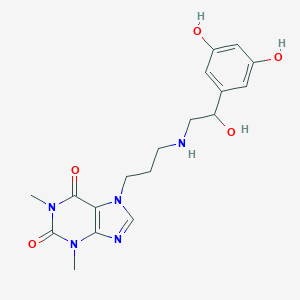
![(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B133379.png)
